molecular formula C28H28FN3O3 B2493291 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-97-4

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2493291
CAS No.: 1018162-97-4
M. Wt: 473.548
InChI Key: NQMAEMVIDOCDKV-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidinone ring. The structure includes a 2,4-dimethylphenoxy moiety attached via a 2-hydroxypropyl chain to the benzimidazole nitrogen, while the pyrrolidinone ring is substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-7-12-26(19(2)13-18)35-17-23(33)16-32-25-6-4-3-5-24(25)30-28(32)20-14-27(34)31(15-20)22-10-8-21(29)9-11-22/h3-13,20,23,33H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMAEMVIDOCDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenoxy group, pyrrolidinone ring, and benzimidazole core. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Structure Key Substituents Molecular Weight (g/mol) Notable Properties Source
Target Compound :
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- 2,4-Dimethylphenoxy
- 4-Fluorophenyl
- 2-Hydroxypropyl linker
~509.56 (estimated) Hypothesized enhanced solubility due to hydroxypropyl linker; fluorophenyl may improve metabolic stability. Derived from structural analogs in
Analog 1 :
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 3,4-Dimethylphenoxy
- 4-Methoxyphenyl
~521.57 (exact mass from ChemSpider) Methoxy group increases lipophilicity (logP ~3.2); potential CYP450 inhibition.
Analog 2 :
4-{1-[2-(4-Ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one
- 4-Ethylphenoxy
- 4-Fluorobenzyl
- Ethyl linker
~499.53 (estimated) Fluorobenzyl enhances blood-brain barrier penetration; ethyl linker reduces steric hindrance.
Analog 3 :
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride
- 2,6-Dimethylphenoxy
- 4-Fluorobenzyl
- Hydrochloride salt
~565.08 (with HCl) Salt form improves aqueous solubility; steric hindrance from 2,6-dimethylphenoxy may reduce binding affinity.
Analog 4 :
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one
- 4-tert-Butylphenyl
- Hydroxypropyl
- Methylbenzoyl
408.23 (exact mass) Hydroxy and benzoyl groups enhance hydrogen-bonding capacity; tert-butyl improves lipophilicity.

Key Findings from Comparative Analysis :

Substituent Effects on Solubility :

  • The hydroxypropyl linker in the target compound and Analog 4 likely improves water solubility compared to ethyl or methyl linkers in Analogs 2 and 3.
  • The hydrochloride salt in Analog 3 demonstrates a practical approach to enhancing bioavailability.

Impact of Aromatic Substituents: Fluorinated aryl groups (e.g., 4-fluorophenyl in the target compound vs. 4-fluorobenzyl in Analog 2 ) influence metabolic stability and target binding. Fluorine’s electronegativity may enhance interactions with aromatic residues in enzyme active sites.

Steric and Electronic Considerations: The 2,4-dimethylphenoxy group in the target compound may offer balanced steric and electronic properties compared to 3,4-dimethylphenoxy (Analog 1 ) or 2,6-dimethylphenoxy (Analog 3 ).

Biological Activity

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C29H31N3O3
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as cell signaling and metabolism.
  • Receptor Modulation : It likely interacts with various receptors, potentially altering physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
CytotoxicityEvaluated for cytotoxic effects on human cell lines; results indicate low toxicity.
Anti-inflammatoryMay reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory diseases.
AntitumorEarly studies indicate potential antitumor effects; further research needed for validation.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of the compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition with an IC90 value of approximately 40 μM, indicating its potential as a lead compound for developing new anti-tubercular agents .

Study 2: Cytotoxicity Assessment

In vitro tests were conducted on human embryonic kidney (HEK-293) cells to evaluate cytotoxicity. The results indicated that the compound had minimal cytotoxic effects at concentrations effective for antimicrobial activity, suggesting a favorable safety profile for further development .

Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory properties revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential application in treating inflammatory diseases .

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